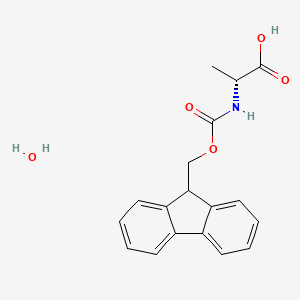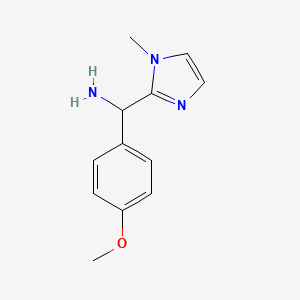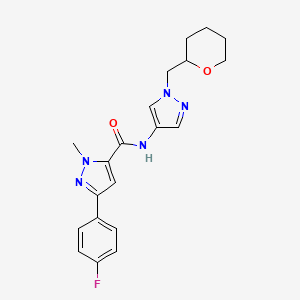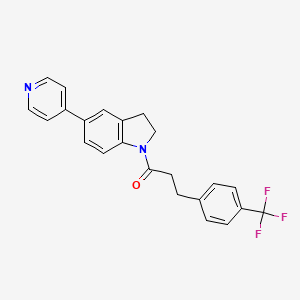![molecular formula C26H28N6O3 B2977597 1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1172969-17-3](/img/structure/B2977597.png)
1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a pyrimidinedione ring. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole. It is a heterocyclic aromatic compound that is important in a variety of biological and industrial applications . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyrimidinedione is a type of organic compound that consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms, and two carbonyl groups at the 2 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrimidinedione rings are aromatic and planar, while the piperazine ring is aliphatic and likely adopts a chair conformation . The presence of the carbonyl groups in the pyrimidinedione ring and the nitrogen atoms in the benzimidazole and piperazine rings would also have a significant effect on the electronic structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
Research has focused on the synthesis of various substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, which include structures related to the specified compound. These compounds are synthesized through a condensation process and have been evaluated for their antibacterial and antifungal activities. Studies reveal that some of these compounds exhibit promising antimicrobial properties against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).
Novel Benzodifuranyl and Anti-Inflammatory Agents
Another area of research involves the synthesis of novel compounds derived from visnaginone and khellinone, aiming at the development of anti-inflammatory and analgesic agents. These compounds, including various benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have demonstrated significant COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Antioxidant Activity
Further research has focused on the antioxidant properties of certain chemical derivatives. For instance, the synthesis and evaluation of diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. have been conducted. Some of these compounds have shown modest to potent antivirus activity against the influenza A (H1N1) virus, indicating their potential in antiviral therapy (Pei-Pei Wang et al., 2013).
Herbicidal Activity
Additionally, research into pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids has uncovered compounds with promising herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis. This research has identified compounds with strong weed control potential, comparable to existing herbicides, and with selective toxicity towards certain crops (Da-Wei Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c33-24-10-12-31(26(35)28-24)13-11-25(34)30-16-14-29(15-17-30)19-23-27-21-8-4-5-9-22(21)32(23)18-20-6-2-1-3-7-20/h1-10,12H,11,13-19H2,(H,28,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUHYRBXQNEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)CCN5C=CC(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine](/img/structure/B2977517.png)
![2-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2977518.png)
![6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2977520.png)






![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)
![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)
